molecular formula C10H9ClO4S B1607709 (2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid CAS No. 849035-82-1

(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid

Cat. No. B1607709
M. Wt: 260.69 g/mol
InChI Key: MIPMROMSCSKIEH-UHFFFAOYSA-N
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Description

“(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of copolymers and their polychelatogenic properties, especially in terms of metal ion retention, has been extensively studied. Polymers like poly[(2-acrylamido-2-methyl-1-propanesulfonic acid)-co-(methacrylic acid)] have shown significant yields and are characterized for their metal ion retention abilities, demonstrating increased retention with rising pH levels (Rivas, Martínez, Pereira, & Geckeler, 2001).

  • Innovative strategies to toughen polyelectrolyte hydrogels by forming strong sulfonate–Zr4+ metal-coordination complexes, resulting in hydrogels with high stiffness, strength, and fracture energy, have been developed. These hydrogels find diverse applications in biomedical and engineering fields due to their dynamic mechanical performances (Yu et al., 2020).

Environmental and Analytical Applications

  • The application of synthesized polymers for environmental remediation, particularly for the adsorption and retention of environmentally impacting metal ions, has been a significant area of research. Studies have demonstrated the efficient retention of various metal ions, highlighting the potential of these materials in treating contaminated water (B. Rivas & C. Muñoz, 2009).

Advanced Materials and Technologies

  • Research into the molecular engineering of organic sensitizers for solar cell applications has yielded novel organic sensitizers with high photon to current conversion efficiency. This demonstrates the role of acrylic acid derivatives in advancing solar technology and energy conversion (Kim et al., 2006).

Polymer Science and Engineering

  • The development of superabsorbent hydrogels through graft copolymerization, incorporating acrylic acid and its derivatives, has been explored for various applications, including agriculture and hygienic products. These studies focus on synthesis, swelling behaviors, and the impact of different conditions on the properties of the hydrogels (Bao, Ma, & Li, 2011).

properties

IUPAC Name

(E)-3-(4-chloro-2-methylsulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-16(14,15)9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPMROMSCSKIEH-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid

CAS RN

849035-82-1
Record name (2E)-3-[4-Chloro-2-(methylsulfonyl)phenyl]acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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